3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with the chemical formula and a molecular weight of 366.5 g/mol. It is classified as a benzamide derivative, characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring, along with a tetrahydro-2H-thiopyran moiety linked through a piperidine structure. This compound is primarily utilized in scientific research and has potential applications in medicinal chemistry.
The synthesis of 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves several steps that typically include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can be represented using various structural notations:
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSCC3)F
The compound features a complex arrangement with multiple functional groups, which can influence its chemical behavior and interactions.
The chemical reactivity of 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is primarily dictated by its functional groups:
These reactions are critical for understanding how this compound can be modified for various applications.
While specific mechanisms of action for 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide have not been extensively documented, compounds with similar structures often interact with biological targets such as receptors or enzymes. The mechanism may involve:
Data on pharmacodynamics and pharmacokinetics would be necessary to elucidate its precise mechanism of action further.
The physical properties of 3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 366.5 g/mol |
Molecular Formula | |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Not available |
These properties are critical for determining solubility, stability, and suitability for various applications.
3-fluoro-4-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is primarily used in scientific research contexts. Potential applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: